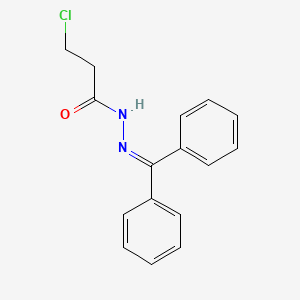
3-Chloro-N'-(diphenylmethylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is an organic compound with the molecular formula C16H15ClN2O. This compound is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a propanehydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide typically involves the reaction of 3-chloropropanoyl chloride with diphenylmethanone hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
3-Chloro-N’-(diphenylmethylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar in structure but lacks the hydrazide moiety.
2-Chloro-N’-(diphenylmethylidene)propanehydrazide: Similar but with a different position of the chloro group.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Similar but with a different functional group.
Uniqueness
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is unique due to the presence of both the chloro group and the diphenylmethylidene moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
79289-21-7 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-3-chloropropanamide |
InChI |
InChI=1S/C16H15ClN2O/c17-12-11-15(20)18-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChI Key |
HVYLUOPYFZHIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















